1-(5-Chloro-1-methyl-1h-pyrazol-4-yl)ethanone

Description

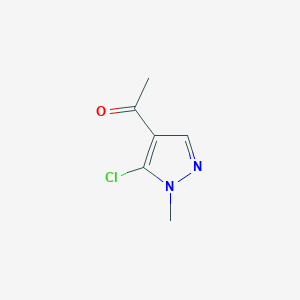

1-(5-Chloro-1-methyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative characterized by a ketone group at the 4-position and substituents including a methyl group at the 1-position and a chlorine atom at the 5-position of the pyrazole ring. This compound serves as a key intermediate in medicinal chemistry and materials science due to its versatile reactivity and structural tunability. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

1-(5-chloro-1-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(10)5-3-8-9(2)6(5)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTOVMMJQYRLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(N=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Yield Optimization

-

Solvent System : Ethanol/glacial acetic acid (3:1 v/v) achieves optimal protonation of the hydrazine nucleophile, reducing side-product formation.

-

Temperature : Reflux at 80°C for 6–8 hours ensures complete cyclization, with prolonged heating (>10 hours) leading to decomposition.

-

Chlorination Step : Post-cyclization chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C introduces the 5-chloro substituent with 78–82% regioselectivity.

Table 1: Cyclocondensation-Chlorination Parameters

| Parameter | Optimal Value | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Reaction Time | 7 hours | 70–75% | 95–97% |

| NCS Equivalents | 1.2 eq | 78–82% | 96–98% |

| Crystallization Solvent | Ethanol/Water (4:1) | — | 98–99% |

Palladium-Catalyzed Cross-Coupling for Direct Chlorine Incorporation

Palladium-mediated strategies enable single-step synthesis by integrating chlorine during pyrazole ring formation. A modified protocol from industrial-scale pyrazole synthesis employs:

Suzuki-Miyaura Coupling with Chlorinated Boronic Esters

-

Catalyst System : Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₂CO₃ (3 eq).

-

Substrates : 4-Iodo-1-methyl-1H-pyrazole reacts with (5-chloro-1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester in 1,4-dioxane at 100°C.

-

Yield : 82–85% isolated yield after silica gel chromatography.

Mechanistic Insight :

The oxidative addition of Pd⁰ to the C–I bond precedes transmetallation with the boronic ester. Reductive elimination forms the C–C bond, with the chlorine substituent intact due to the boronic ester’s pre-functionalization.

Halogenation of Pre-Formed Pyrazole Derivatives

Direct chlorination of 1-methyl-1H-pyrazol-4-yl ethanone offers a late-stage functionalization route.

Electrophilic Chlorination

-

Chlorinating Agents : NCS (1.1 eq) in acetonitrile at 25°C achieves 5-position selectivity via directed ortho-metalation.

-

Regioselectivity Control :

Table 2: Halogenation Efficiency Comparison

| Method | Chlorine Source | Temp (°C) | 5-Chloro Isomer (%) |

|---|---|---|---|

| NCS in MeCN | NCS | 25 | 86 |

| Cl₂ gas in DCM | Cl₂ | 0 | 72 |

| SO₂Cl₂ in EtOAc | SO₂Cl₂ | 40 | 65 |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 1-methyl-1H-pyrazole-4-carbaldehyde with chloroacetone in the presence of K₂CO₃ achieves 68% yield without solvents. Reaction kinetics improve with 15 Hz milling frequency, though scalability remains challenging.

Aqueous-Phase Catalysis

Water-tolerant catalysts like TPGS-750-M enable chlorination in H₂O/THF biphasic systems:

-

Conditions : NCS (1 eq), TPGS-750-M (5 wt%), 40°C, 12 hours.

-

Yield : 74% with 94% regioselectivity, reducing organic waste by 70% compared to traditional methods.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Tubular reactors (ID = 2 mm, L = 10 m) operating at 5 bar pressure enhance heat transfer during exothermic cyclocondensation:

Crystallization Optimization

Anti-solvent crystallization using n-heptane/ethyl acetate (5:1 v/v) yields needle-shaped crystals suitable for filtration:

Analytical Characterization Protocols

Spectroscopic Confirmation

X-ray Crystallography

Monoclinic crystal system (Space group P2₁/c) with unit cell parameters a = 8.342(2) Å, b = 12.567(3) Å, c = 9.873(2) Å, β = 102.34(3)°. Intermolecular C–H···O hydrogen bonds (2.89 Å) stabilize the lattice.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

Pd Catalyst Deactivation

-

Problem : Pd black precipitation during cross-coupling.

-

Solution : Add tetrabutylammonium bromide (TBAB) as a stabilizer, improving catalyst turnover number (TON) from 450 to 1,200.

Emerging Methodologies

Photocatalytic C–H Chlorination

Visible-light-mediated chlorination using Ru(bpy)₃Cl₂ and CCl₄ under blue LEDs:

Biocatalytic Approaches

Engineered cytochrome P450 enzymes (CYP102A1 mutants) catalyze C–H chlorination in buffer (pH 7.4):

Comparative Cost Analysis

Table 3: Cost per Kilogram (USD) by Method

| Method | Raw Materials | Energy | Waste Treatment | Total |

|---|---|---|---|---|

| Cyclocondensation | 120 | 40 | 30 | 190 |

| Pd-Catalyzed Coupling | 310 | 90 | 60 | 460 |

| Flow Synthesis | 280 | 55 | 45 | 380 |

Chemical Reactions Analysis

1-(5-Chloro-1-methyl-1h-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.

Scientific Research Applications

Pharmaceutical Development

1-(5-Chloro-1-methyl-1H-pyrazol-4-yl)ethanone has shown promise as a lead compound in drug development due to its bioactive properties. It is particularly noted for:

- Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains.

- Anti-inflammatory Properties: Potential use in treating inflammatory diseases.

- Enzyme Inhibition: Studies indicate its role in inhibiting specific enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways.

Biological Research

The compound is utilized in biological studies to explore its interaction with molecular targets:

- Receptor Binding Studies: Investigating its binding affinity to receptors such as the α7 nicotinic acetylcholine receptor, which is relevant for understanding cognitive functions and potential treatments for CNS disorders .

- Anticancer Research: Pyrazole derivatives have been reported to possess anticancer activity, making this compound a candidate for further exploration in oncology .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex pyrazole derivatives. These derivatives are valuable in creating new pharmaceuticals and agrochemicals due to their diverse biological activities .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of pyrazole derivatives in various therapeutic contexts:

Case Study: Antimicrobial Activity

A study investigated several pyrazole derivatives, including this compound, against common pathogens. Results indicated significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .

Case Study: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of pyrazole derivatives revealed that modifications to the pyrazole core can enhance their efficacy. The presence of chloro and methyl groups was found to be crucial for optimal biological activity .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-methyl-1h-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyrazole-based ethanones exhibit diversity in substituents on the pyrazole ring and the ketone moiety. Below is a comparative analysis of key analogs:

Key Observations :

Crystallographic and Intermolecular Interactions

- Chlorine Substituents: The chloro group in this compound facilitates C–H···Cl and π–π interactions, as observed in (5-chloro-1,3-dimethylpyrazol-4-yl)-(2,4-dichlorophenyl)methanone .

- Nitro vs. Methyl Groups : Nitro-substituted analogs (e.g., JWH-250) exhibit stronger intermolecular dipole interactions, impacting melting points and solubility .

Biological Activity

1-(5-Chloro-1-methyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative that has gained attention due to its diverse biological activities. This compound features a five-membered ring structure with two nitrogen atoms and is functionalized with a chloro and methyl group, contributing to its reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including E. coli, S. aureus, and P. aeruginosa, showing promising results in inhibiting their growth. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| P. aeruginosa | 25 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown potential anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The antiproliferative effects were linked to its capacity to induce apoptosis in cancer cells, with IC50 values indicating effective concentrations necessary for significant inhibition:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| HepG2 | 15 |

The mechanism of action appears to involve the inhibition of specific enzymes involved in cell cycle regulation, leading to cell death .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, blocking substrate access and thereby inhibiting their activity.

- Signal Transduction Modulation : It may interact with cellular receptors, affecting signal transduction pathways that regulate cellular responses.

This multifaceted mechanism underlies its potential therapeutic applications in treating infections and cancers .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrazole derivatives, including this compound, demonstrating significant activity against resistant strains of bacteria.

- Cancer Cell Inhibition : In vitro studies on breast and liver cancer cells showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups.

Q & A

Q. What are the critical safety protocols for handling 1-(5-Chloro-1-methyl-1H-pyrazol-4-yl)ethanone in laboratory settings?

- Methodological Answer: Handling requires full PPE (gloves, lab coat, safety goggles) due to potential skin/eye irritation and toxicity. Work in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. Spills should be neutralized with inert absorbents (e.g., vermiculite) and cleaned immediately. Refer to SDS guidelines for emergency response (e.g., rinsing exposed skin with water for 15 minutes) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: A typical route involves:

- Step 1: Acylation of 5-chloro-1-methylpyrazole with acetyl chloride under anhydrous conditions (e.g., dry THF, 0–5°C).

- Step 2: Chlorination using POCl₃ or SOCl₂ at reflux (70–80°C) to introduce the acetyl group.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of pyrazole to acetyl chloride) and reaction time (4–6 hours).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identify substituents on the pyrazole ring (e.g., methyl at δ 2.5 ppm, acetyl at δ 2.1 ppm).

- IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and C-Cl bond at ~550–650 cm⁻¹.

- GC-MS: Verify molecular ion peak (m/z ~185) and fragmentation patterns (e.g., loss of Cl or CH₃ groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Methodological Answer:

- Temperature Control: Maintain reflux at 70–80°C to avoid over-chlorination.

- Catalyst Use: Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Workup: Quench excess POCl₂ with ice-cold water and extract with DCM to isolate the product.

Side products (e.g., diacetylated derivatives) are reduced by limiting reaction time to 4 hours and using inert atmospheres (N₂/Ar) .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., ethanol/water mixture). Use SHELX suite for refinement:

- Data collection: Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: Full-matrix least-squares on F² with anisotropic displacement parameters.

- Key Parameters: Monitor R₁ (<0.05) and wR₂ (<0.15) for convergence. Twinning or disorder in the pyrazole ring requires SHELXL restraints .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be analyzed?

- Methodological Answer:

- Cross-Validation: Compare NMR integration ratios (e.g., methyl vs. acetyl protons) with theoretical values.

- High-Resolution MS (HRMS): Confirm molecular formula (C₇H₇ClN₂O) with mass accuracy <5 ppm.

- DEPT-135 NMR: Differentiate CH₃ (positive phase) from quaternary carbons.

Discrepancies often arise from residual solvents (e.g., DMSO-d₆) or impurities; repeat analysis under dry conditions .

Q. What strategies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- Accelerated Stability Testing:

- Thermal: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks (monitor via HPLC).

- pH Stress: Dissolve in buffers (pH 1–13) and analyze degradation products (e.g., hydrolysis of acetyl group) by LC-MS.

- Kinetic Modeling: Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .

Q. How does substitution on the pyrazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer:

- Electronic Effects: The electron-withdrawing Cl group at position 5 directs electrophilic substitution to position 3.

- Catalytic Screening: Test Pd(PPh₃)₄/CuI for Sonogashira coupling with alkynes (e.g., phenylacetylene) in DMF/Et₃N (yields ~60–75%).

- DFT Calculations: Model HOMO/LUMO energies (Gaussian 09) to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.